molecular formula C10H7N3O3 B8286965 5-(2-Nitrophenyl)-pyrimidin-2-ol

5-(2-Nitrophenyl)-pyrimidin-2-ol

Cat. No.: B8286965
M. Wt: 217.18 g/mol
InChI Key: MWTRDDRXUZZCEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Nitrophenyl)-pyrimidin-2-ol is a pyrimidine derivative offered as a high-purity chemical for research and development purposes. Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. Related pyrimidine compounds have been explored in scientific studies for their antimicrobial and antifungal properties, serving as a central core for biologically active molecules . Researchers utilize these compounds in building complex molecular architectures for various applications, including the development of novel pharmaceutical agents. This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the product's Safety Data Sheet (SDS) for safe handling and storage information before use.

Properties

Molecular Formula

C10H7N3O3

Molecular Weight

217.18 g/mol

IUPAC Name

5-(2-nitrophenyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C10H7N3O3/c14-10-11-5-7(6-12-10)8-3-1-2-4-9(8)13(15)16/h1-6H,(H,11,12,14)

InChI Key

MWTRDDRXUZZCEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC(=O)N=C2)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

5-(2-Nitrophenyl)-pyrimidin-2-ol has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures can effectively inhibit specific mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers, including non-small cell lung cancer (NSCLC) .

Anticancer Activity

  • Mechanism : The compound may inhibit the proliferation of cancer cells by targeting mutated EGFR pathways. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cell lines .
  • Case Studies : In vitro studies have demonstrated that derivatives of pyrimidine compounds exhibit selective cytotoxicity against various human cancer cell lines, including those resistant to conventional therapies .

Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Studies have shown that related pyrimidine derivatives possess substantial antibacterial and antifungal properties.

Structure-Activity Relationship (SAR)

Research into the SAR of pyrimidine derivatives has indicated that the presence of electron-withdrawing groups enhances antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundAntimicrobial ActivityMIC (µg/mL)
This compoundEffective against Gram-positive bacteria128
4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-olEnhanced activity against E. coli64

Anti-inflammatory Effects

This compound has also been evaluated for anti-inflammatory properties. Compounds within this class have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.

In vivo studies indicate that these compounds can significantly reduce pro-inflammatory cytokines in animal models, suggesting their potential use in treating inflammatory diseases .

Pharmacological Insights

The pharmacological profile of this compound suggests it may also be beneficial in other therapeutic areas:

Enzyme Inhibition

Research indicates that similar compounds can act as inhibitors of enzymes involved in critical metabolic pathways, potentially aiding in the treatment of neurodegenerative diseases .

Comparison with Similar Compounds

Key Observations :

  • Positional isomerism : The nitro group’s position (ortho, meta, para) significantly impacts melting points and yields. For example, the para-nitro derivative (4d) exhibits the highest melting point (240°C), likely due to enhanced symmetry and packing efficiency .
  • Synthetic efficiency : Yields range from 54–65%, with ortho-substituted derivatives (e.g., 5b) showing moderate yields compared to para-substituted analogs.

Thermodynamic and Spectroscopic Comparisons

  • Spectroscopic signatures : IR peaks for nitro groups (~1520–1535 cm⁻¹) and hydroxyl groups (~3320–3350 cm⁻¹) align with those observed in pyrimidin-2-ol analogs .

Comparison with pyrimidin-2-ol analogs :

  • Activity trends: Nitrophenyl groups enhance electron-deficient character, improving binding to cholinesterases. Pyrimidinols may exhibit similar or enhanced activity due to additional hydrogen-bonding sites.

Recommendations for further study :

  • Direct thermodynamic profiling of 5-(2-nitrophenyl)-pyrimidin-2-ol using methodologies from .
  • Expanded enzyme inhibition assays to compare pyrimidin-2-ol derivatives with oxadiazole analogs.

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